3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO It is a brominated derivative of pyrrolidinone, featuring a bromine atom at the third position of the pyrrolidinone ring and a 4-methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one typically involves the bromination of 1-(4-methylphenyl)pyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(4-methylphenyl)pyrrolidin-2-one.
Oxidation Reactions: Oxidative conditions can modify the pyrrolidinone ring or the methylphenyl group, leading to different oxidation products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 1-(4-methylphenyl)pyrrolidin-2-one.
Oxidation: Various oxidized derivatives of the pyrrolidinone ring or the methylphenyl group.
Scientific Research Applications
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the pyrrolidinone ring play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
- 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one
- 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
Uniqueness
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGLEBQOJIZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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